BDP FL alkyne
Overview
Description
BDP FL alkyne: is a derivative of borondipyrromethene dye, known for its bright and photostable fluorescent properties. This compound emits in the fluorescein channel and is highly photostable, making it a valuable tool in various scientific applications .
Scientific Research Applications
Chemistry: BDP FL alkyne is used in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology: It is employed in fluorescence imaging to label biomolecules, enabling the visualization of cellular processes .
Medicine: this compound is used in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems .
Industry: The compound is used in the development of fluorescent probes and dyes for various industrial applications .
Mechanism of Action
Future Directions
While specific future directions for BDP FL alkyne are not mentioned in the search results, the field of alkyne chemistry is continually evolving. Alkyne functionality represents one of the most valuable building blocks of organic chemistry . Recognizing the hidden connections between the fundamental features of alkynes and their rich reactivity is essential for uncovering the full potential of this functionality in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: BDP FL alkyne can be synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The alkyne group is introduced via copper-catalyzed click chemistry, which allows for the conjugation of the alkyne with azide-containing molecules .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar copper-catalyzed click chemistry methods. The process ensures high purity and yield, making it suitable for commercial use in research and development .
Chemical Reactions Analysis
Types of Reactions: BDP FL alkyne undergoes various chemical reactions, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to form stable triazole rings
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry to facilitate the cycloaddition reaction
Strong Bases: Such as sodium amide, used in deprotonation reactions.
Major Products:
Triazole Rings: Formed through click chemistry with azide-containing molecules
Comparison with Similar Compounds
Fluorescein: BDP FL alkyne emits in the same channel but is more photostable
Borondipyrromethene Derivatives: Similar in structure but may have different functional groups
Uniqueness: this compound’s high photostability and ability to undergo click chemistry make it unique compared to other fluorescent dyes .
Properties
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-prop-2-ynylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BF2N3O/c1-4-9-21-17(24)8-7-14-5-6-15-11-16-12(2)10-13(3)22(16)18(19,20)23(14)15/h1,5-6,10-11H,7-9H2,2-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMNNMEHKMADE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC#C)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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